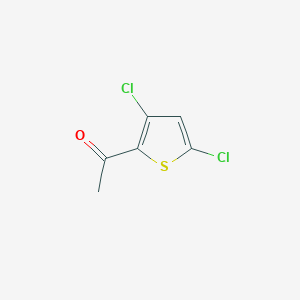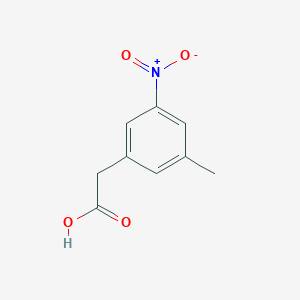
1-(4,6-Difluoroindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Difluoroindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of an indole ring substituted with two fluorine atoms at positions 4 and 6, and an ethanone group at position 1
Métodos De Preparación
The synthesis of 1-(4,6-Difluoroindolin-1-yl)ethanone typically involves the reaction of indole derivatives with fluorinating agents. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
1-(4,6-Difluoroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.
Aplicaciones Científicas De Investigación
1-(4,6-Difluoroindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated indole ring is of interest in the study of enzyme interactions and protein binding. It can be used as a probe to investigate biological pathways and mechanisms.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Difluoroindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the indole ring can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of target proteins. The compound’s effects are mediated through pathways involving these molecular interactions, which can influence various biological processes.
Comparación Con Compuestos Similares
1-(4,6-Difluoroindolin-1-yl)ethanone can be compared with other fluorinated indole derivatives, such as:
1-(4-Fluoroindolin-1-yl)ethanone: This compound has a single fluorine atom, which may result in different chemical and biological properties compared to the difluorinated version.
1-(4,6-Dichloroindolin-1-yl)ethanone: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions with biological targets.
1-(4,6-Difluoroindole-2-carboxylic acid): This compound has a carboxylic acid group instead of an ethanone group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an ethanone group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4,6-difluoro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-6(14)13-3-2-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUFSOJRMSYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)








![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)

